6-Bromo-2-naphthol

Overview

Description

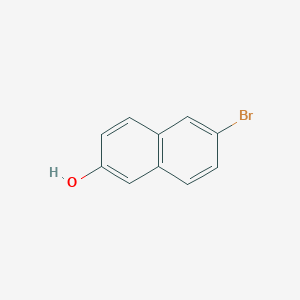

6-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol . It is a derivative of 2-naphthol, where a bromine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthol can be synthesized through the bromination of 2-naphthol. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced by the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride in aqueous alcohol or acetic acid . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 2-naphthol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

Oxidation: Quinones.

Reduction: 2-Naphthol.

Substitution: Various substituted naphthols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

6-Bromo-2-naphthol serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as nabumetone and naproxen. These compounds are widely used for their analgesic and anti-inflammatory properties. The synthesis involves converting this compound to 6-bromo-2-methoxynaphthalene, which can further be transformed into these therapeutic agents through established chemical pathways .

| Drug | Chemical Structure | Application |

|---|---|---|

| Nabumetone | Nabumetone | NSAID for pain relief |

| Naproxen | Naproxen | NSAID for inflammation and pain |

Analytical Chemistry

Fluorescent and Phosphorescent Properties

this compound exhibits room-temperature phosphorescence when included in α-cyclodextrin in aqueous solutions. This property can be utilized for developing sensitive detection systems in analytical chemistry, particularly for studying molecular interactions and dynamics . The phosphorescent behavior enhances the visibility of the compound in various applications, making it a valuable tool in fluorescence spectroscopy.

Biological Research

Antimicrobial Activity

Recent studies have highlighted the bactericidal effects of this compound against antibiotic-resistant strains such as Acinetobacter baumannii. The compound demonstrated significant growth inhibition, suggesting its potential as a lead compound in developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | Methodology Used |

|---|---|---|

| Acinetobacter baumannii | 15 | Disk diffusion method |

Organic Synthesis

Reagent in Chemical Reactions

this compound is also employed as a reagent in various organic synthesis reactions, including the formation of azo dyes through coupling reactions with diazonium salts. This application is particularly useful in dye chemistry and material science, where colorimetric changes can be monitored for analytical purposes .

Material Science

Polymer Composites

The compound has been investigated for its role in enhancing the properties of polymer composites. Its integration into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in advanced materials engineering .

Case Studies and Research Findings

- Synthesis of NSAIDs : A study demonstrated the efficient conversion of this compound to nabumetone with high yield using optimized reaction conditions involving alkali metal sulfites .

- Phosphorescence Studies : Research on the room-temperature phosphorescence of this compound revealed that its inclusion complex with α-cyclodextrin significantly enhances phosphorescent emission, paving the way for novel analytical techniques .

- Antimicrobial Research : A comprehensive study on the bactericidal effects of this compound against resistant bacterial strains provided insights into its potential therapeutic applications, emphasizing its relevance in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 6-bromo-2-naphthol involves its interaction with specific molecular targets. For instance, it has been shown to sensitize Acinetobacter baumannii strains to polymyxin B by increasing membrane permeability and leakage . This synergistic effect enhances the efficacy of the antibiotic, making it a valuable compound in combating multidrug-resistant bacteria.

Comparison with Similar Compounds

- 3-Bromo-2-naphthol

- 1-Bromo-2-naphthol

- 6-Cyano-2-naphthol

- 6-Methoxy-2-naphthol

- 4-Bromo-1-naphthol

Comparison: 6-Bromo-2-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

6-Bromo-2-naphthol is a hydroxylated aromatic compound that has garnered attention in various fields of research due to its biological activity. This article explores its properties, synthesis, and biological applications, supported by data tables and relevant case studies.

This compound, with the chemical formula C₁₁H₈BrO, is characterized by its naphthalene structure substituted with a bromine atom and a hydroxyl group. This configuration contributes to its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves bromination of 2-naphthol. Various methods have been documented, including:

- Bromination of 2-Naphthol : Using bromine in acetic acid to yield this compound with high purity.

- Electrophilic Aromatic Substitution : This method allows for selective substitution at the desired position on the naphthalene ring.

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. A study conducted by Chopde et al. evaluated the antibacterial effects of novel azo-azoimine derivatives synthesized from this compound. The findings indicated that these derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Azo derivative 1 | Staphylococcus aureus | 18 |

| Azo derivative 2 | Escherichia coli | 15 |

| Azo derivative 3 | Pseudomonas aeruginosa | 12 |

Antioxidant Activity

Additionally, studies have indicated that this compound possesses antioxidant properties. Its ability to scavenge free radicals has been attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to reactive species. This property is crucial in mitigating oxidative stress in biological systems.

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study published in the Journal of Physical Chemistry reported that inclusion complexes of this compound with cyclodextrins exhibited enhanced cytotoxicity against certain cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Activity Study : In a controlled study, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The results showed that certain modifications to the naphthol structure significantly increased antibacterial potency, highlighting the importance of structural optimization in drug design.

- Cytotoxicity Assessment : A recent examination focused on the impact of this compound on human cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased cell death rates, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-2-naphthol, and how do yields vary under different conditions?

this compound is typically synthesized via bromination of β-naphthol. Key methods include:

- Direct bromination using bromine or pyridinium bromide perbromide, yielding this compound with ~89% efficiency in a two-step one-pot process .

- Palladium-catalyzed carbonylation for derivative synthesis, where this compound is a precursor to 6-hydroxy-2-naphthoic acid (yield: 17.5–22.5 g from 25 g crude product after distillation and crystallization) .

- Acetylation and deprotection steps (e.g., using acetic anhydride/sodium acetate) to purify intermediates .

Methodological Tip : Optimize bromination stoichiometry (e.g., excess Br₂ or controlled reaction time) to minimize di-substituted byproducts. Validate purity via HPLC or GC-MS .

Q. How is this compound purified, and what purity thresholds are achievable?

Purification involves:

- Distillation under reduced pressure (boiling point: 200–205°C/20 mm Hg) .

- Recrystallization from acetic acid/water (3:1 ratio), yielding >98% purity with <1% residual 2-naphthol .

- Column chromatography for small-scale lab purification using silica gel and non-polar solvents.

Critical Data : Melting points range from 122–124°C (pure) to 127–129°C (crude), depending on recrystallization solvents .

Q. What spectroscopic techniques are used to characterize this compound?

- UV-Vis Spectroscopy : Absorption maxima at 275 nm (acidic CH₃CN) and 310 nm (deprotonated form, sodium salt) .

- Luminescence Spectroscopy : Emission peaks at 400 nm (room temperature) and 450 nm (77 K) in acetonitrile, with phosphorescence observed at low temperatures .

- NMR/IR : Confirm substitution patterns (e.g., bromine at C6, hydroxyl at C2) via ¹H/¹³C NMR and O–H stretching (3400–3600 cm⁻¹) .

Q. How does solvent polarity affect the acidity (pKa) of this compound?

The pKa in DMSO is 16.2, while in CH₃CN, it is estimated as 26.1 using Koppel’s equation:

This highlights its weak acidity in aprotic solvents, critical for designing proton-coupled electron transfer (PCET) studies .

| Solvent | pKa | Method of Determination |

|---|---|---|

| DMSO | 16.2 | Experimental measurement |

| CH₃CN | 26.1 | Calculated via Koppel’s equation |

Advanced Research Questions

Q. How is the crystal structure of this compound derivatives resolved, and what intermolecular interactions dominate?

Single-crystal X-ray diffraction (296 K) reveals:

- Co-crystals with piperazine : Two this compound molecules link via O–H⋯N hydrogen bonds (2.72 Å) to a piperazine molecule in a chair conformation. Chains propagate via N–H⋯O (2.98 Å) and C–H⋯O (3.32 Å) interactions .

- Geometric parameters : C–Br bond length = 1.90 Å; C–O = 1.36 Å .

Methodological Note : Use SHELXTL for structure refinement, ensuring a data-to-parameter ratio >19.1 for reliability .

Q. How to address discrepancies in reported melting points or spectroscopic data?

Discrepancies arise from purity (e.g., residual 2-naphthol ) or crystallization conditions. Mitigation strategies:

- Reproducibility checks : Repeat synthesis with controlled stoichiometry (e.g., n(CuCN)/n(this compound) = 1.5:1 for derivative synthesis ).

- Analytical validation : Use DSC for melting point analysis and HPLC to confirm purity .

Q. What mechanistic insights does this compound provide in photochemical studies?

In cobaloxime-mediated H₂ evolution, this compound acts as a proton relay. Key findings:

- Thermodynamic analysis : The heterolytic pathway (proton transfer followed by electron transfer) is favored in CH₃CN due to high pKa .

- Luminescence quenching : Correlates with protonation state, informing PCET kinetics .

Q. How is this compound utilized in synthesizing constrained amino acids or benzannulated compounds?

- Peptide backbone modification : React with (±)-2-amino-3-(4-hydroxy-1-naphthyl)-propanoic acid to introduce steric hindrance .

- Benzannulation : Catalyze cyclization reactions using Pd(PPh₃)₂(OAc)₂ for polycyclic aromatic hydrocarbon synthesis .

Q. What are the challenges in reconciling open data sharing with sensitive research data involving this compound?

While open data promotes reproducibility, health-related derivatives (e.g., indenols) may involve personal data. Solutions:

Properties

IUPAC Name |

6-bromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFTMJPQJXGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074551 | |

| Record name | 6-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15231-91-1 | |

| Record name | 6-Bromo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15231-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87F10AHZ3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.